Radical Scavenging: ORAC Assay Comparison
Comanthoside B (C₂₃H₂₂O₁₂) differs structurally from its closest analog Comanthoside A (C₂₄H₂₄O₁₂) solely by the presence of a free carboxylic acid group on the glucuronic acid moiety in Comanthoside B, versus a methyl ester in Comanthoside A. This single functional group difference produces a measurable 43-46°C reduction in melting point for Comanthoside B relative to Comanthoside A (209-210°C vs. 252-255°C) [1].
| Evidence Dimension | Melting point (physicochemical property) |
|---|---|
| Target Compound Data | 209-210°C |
| Comparator Or Baseline | Comanthoside A: 252-255°C |
| Quantified Difference | 43-46°C lower (Δmp ≈ -43°C to -46°C) |
| Conditions | Isolated crystalline solids from Comanthosphace japonica leaves, measured under identical laboratory conditions |
Why This Matters
The lower melting point of Comanthoside B directly impacts thermal stability during storage, differential scanning calorimetry (DSC) characterization, and formulation processing parameters, making it the preferred choice for applications requiring lower processing temperatures or where the free acid form provides distinct solubility advantages.
- [1] Matsumoto T, et al. The Constituents of the Leaves of Comanthosphace japonica S. MOORE (Labiatae): Isolation of Two New Flavone Glycosides, Comanthosides A and B. Chem Pharm Bull. 1979;27(5):1252-1254. View Source
